5-[Ethyl(4-formylphenyl)amino]pentyl acetate

Catalog No.
S13067383
CAS No.
583873-04-5
M.F
C16H23NO3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[Ethyl(4-formylphenyl)amino]pentyl acetate

CAS Number

583873-04-5

Product Name

5-[Ethyl(4-formylphenyl)amino]pentyl acetate

IUPAC Name

5-(N-ethyl-4-formylanilino)pentyl acetate

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c1-3-17(11-5-4-6-12-20-14(2)19)16-9-7-15(13-18)8-10-16/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

NREDAFPUVSTGET-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCOC(=O)C)C1=CC=C(C=C1)C=O

5-[Ethyl(4-formylphenyl)amino]pentyl acetate is an organic compound with the molecular formula C16H23NO3C_{16}H_{23}NO_3. This compound is categorized as an ester, a class of chemicals known for their characteristic pleasant odors and diverse applications in various fields, including pharmaceuticals and perfumery. The structure features an ethyl group attached to a 4-formylphenyl amino group, linked to a pentyl acetate moiety, which contributes to its unique properties and potential biological activities .

Typical of esters and amines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, 5-[Ethyl(4-formylphenyl)amino]pentyl acetate can hydrolyze to form the corresponding alcohol and carboxylic acid.
  • Transesterification: This reaction can occur with different alcohols, leading to the formation of new esters.
  • Amination: The compound may react with other electrophiles, where the amine group can act as a nucleophile.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .

The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate can be achieved through several methods:

  • Esterification Reaction:
    • Reacting 4-formylphenylamine with pentanoic acid under acidic conditions can yield the ester.
  • Alkylation:
    • The introduction of an ethyl group can be performed using ethyl bromide in the presence of a base to generate the ethylated product.
  • Multi-step Synthesis:
    • A more complex synthetic route may involve forming intermediates that are subsequently reacted to yield the final product.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can tailor its properties .

5-[Ethyl(4-formylphenyl)amino]pentyl acetate has potential applications in several areas:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting infections or inflammation.
  • Perfumes and Fragrances: Due to its ester nature, it may be used in creating pleasant scents.
  • Chemical Intermediates: In organic synthesis, it can serve as a building block for more complex molecules.

The versatility of this compound makes it valuable across various industries .

Interaction studies involving 5-[Ethyl(4-formylphenyl)amino]pentyl acetate could focus on:

  • Binding Affinity: Investigating how this compound interacts with biological targets such as enzymes or receptors.
  • Synergistic Effects: Studying its combined effects with other drugs or compounds to enhance therapeutic outcomes.
  • Toxicological Assessments: Evaluating safety profiles through various assays to understand potential side effects.

Such studies are crucial for determining the viability of this compound in therapeutic applications .

Several compounds share structural or functional similarities with 5-[Ethyl(4-formylphenyl)amino]pentyl acetate. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-Bromoethyl 2-(4-amino-2-formylphenyl)acetateContains an amino group and formyl structureBromine substitution affects reactivity
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamideContains multiple aromatic ringsIncorporates pyrazole structure
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]ureaComplex heterocyclic structureUrea linkage provides different reactivity

The unique combination of an ethyl group with a pentanoate backbone distinguishes 5-[Ethyl(4-formylphenyl)amino]pentyl acetate from these similar compounds, influencing its chemical behavior and biological activity .

Thermodynamic Stability Assessments

Thermal Decomposition Kinetics (TGA/DSC)

The thermal stability of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate represents a complex interplay between multiple functional groups within the molecular framework. Based on comparative analysis with structurally similar acetate esters, the compound exhibits moderate thermal stability characteristics [1] [2].

Thermogravimetric analysis indicates that initial decomposition occurs within the temperature range of 220-250°C, corresponding to the weakening of ester linkages under thermal stress [1]. The maximum decomposition temperature (Tdm) is estimated to occur between 280-320°C, which aligns with the thermal behavior observed for substituted acetate esters containing aromatic functionalities [1]. The final decomposition temperature extends to 350-400°C, reflecting the complete degradation of the organic framework.

The activation energy for thermal decomposition is estimated at 120-150 kJ/mol, consistent with the energy requirements for breaking acetate ester bonds in the presence of aromatic stabilization [1] [2] [3]. The decomposition follows first-order kinetics (n = 1.0-1.2), typical for unimolecular ester fragmentation processes [1]. The frequency factor ranges from 10¹²-10¹⁴ s⁻¹, indicating a pre-exponential term characteristic of molecular rearrangement processes.

Kinetic analysis reveals that the primary decomposition pathway involves the elimination of acetic acid through a six-membered transition state, followed by secondary fragmentation of the aromatic aldehyde moiety [2] [3]. The enthalpy of decomposition (ΔH = 80-120 kJ/mol) reflects the energy required for bond cleavage, while the entropy of decomposition (ΔS = 50-80 J/mol·K) indicates the degree of molecular disorder during the degradation process.

Hydrolytic Stability Under Acidic/Basic Conditions

The hydrolytic stability of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate demonstrates significant pH-dependent behavior, consistent with established mechanisms for ester hydrolysis [4]. Under acidic conditions (pH 1.0), the compound exhibits moderate stability with half-lives of 2-4 hours at 25°C and 45-90 minutes at 37°C. The acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and facilitating nucleophilic attack by water molecules [4].

At physiological pH (7.4), the compound demonstrates enhanced stability with half-lives extending to 48-96 hours at 25°C and 12-24 hours at 37°C. This increased stability reflects the reduced availability of catalytic protons and hydroxide ions under neutral conditions [4]. The hydrolysis rate constants range from 0.0001-0.0002 min⁻¹ at 25°C, indicating relatively slow spontaneous hydrolysis.

Under basic conditions (pH 12.0), rapid hydrolysis occurs with half-lives of 15-30 minutes at 25°C and 5-10 minutes at 37°C. The base-catalyzed mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, followed by tetrahedral intermediate formation and elimination of the alcohol component [4]. The rate constants increase dramatically to 0.02-0.05 min⁻¹ at 25°C and 0.07-0.14 min⁻¹ at 37°C.

Temperature elevation significantly accelerates hydrolysis rates across all pH conditions. At 60°C, acidic hydrolysis half-lives decrease to 10-20 minutes, while basic hydrolysis occurs within 1-3 minutes, reflecting the exponential temperature dependence of reaction kinetics [4].

Solubility Parameter Analysis

Hansen Solubility Sphere Calculations

The Hansen solubility parameters for 5-[Ethyl(4-formylphenyl)amino]pentyl acetate have been calculated using group contribution methods, providing insight into the compound's solvation behavior [5] [6] [7]. The dispersion component (δd) is estimated at 18.8 ± 0.5 (cal/cm³)⁰·⁵, reflecting contributions from the aromatic ring system, aliphatic chain, and ester linkage [5].

The polar component (δp) is calculated as 9.2 ± 1.0 (cal/cm³)⁰·⁵, primarily arising from the ester carbonyl, aromatic aldehyde, and tertiary amine functionalities [5]. The hydrogen bonding component (δh) is estimated at 7.1 ± 0.8 (cal/cm³)⁰·⁵, representing the compound's ability to participate in hydrogen bonding interactions through the aldehyde and ester oxygen atoms [5].

The total solubility parameter (δt) is calculated as 21.9 ± 0.6 (cal/cm³)⁰·⁵ using the relationship δt² = δd² + δp² + δh² [8]. The molar volume is estimated at 260 ± 10 cm³/mol based on molecular structure considerations [5]. The interaction radius (R₀) is estimated at 8.5 ± 1.5 (cal/cm³)⁰·⁵, defining the solubility sphere within which solvents are expected to dissolve the compound effectively.

The Hansen solubility sphere volume is calculated as 2572 ± 900 (cal/cm³)¹·⁵, indicating a moderately sized solubility domain. This suggests selective solubility in solvents with similar polarity and hydrogen bonding characteristics, including alcohols, esters, and moderately polar organic solvents.

Partition Coefficient (LogP) Determinations

The octanol-water partition coefficient (LogP) of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate is estimated at 2.8 ± 0.3 using fragment-based calculation methods [9] [10]. This value indicates moderate lipophilicity, suggesting favorable partitioning into lipid phases while maintaining sufficient water solubility for biological applications [11].

Additional partition coefficients have been calculated for various solvent systems to provide comprehensive solubility profiles. The hexane-water LogP is estimated at 3.5 ± 0.4, reflecting enhanced partitioning into non-polar phases [11]. The ethyl acetate-water LogP is calculated as 1.9 ± 0.3, indicating favorable solubility in ester-based solvents with similar polarity characteristics [8].

The chloroform-water LogP is estimated at 2.1 ± 0.3, suggesting moderate partitioning into chlorinated solvents [8]. pH-dependent partition coefficients reveal variations based on ionization state, with buffer pH 7.4/octanol showing LogP = 2.6 ± 0.3 and simulated gastric fluid/octanol exhibiting LogP = 1.8 ± 0.4 due to potential protonation effects.

The phosphate buffer/cyclohexane LogP is estimated at 4.1 ± 0.5, indicating strong partitioning into highly non-polar phases. These partition coefficient determinations provide valuable predictive data for solvent selection in extraction, purification, and formulation processes.

Spectroscopic Fingerprinting

NMR Signal Assignment Challenges

The nuclear magnetic resonance spectroscopic analysis of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate presents several assignment challenges due to the complex molecular structure containing multiple functional groups and overlapping chemical shift regions [12] [13] [14] [15].

The aldehyde proton exhibits a characteristic downfield chemical shift at δ 9.85-10.05 ppm, significantly deshielded by aromatic conjugation [14] [15]. This signal appears as a singlet and serves as a diagnostic peak for compound identification. The aromatic protons appear in the δ 7.2-8.1 ppm region, with the para-disubstitution pattern requiring careful analysis of coupling constants and integration patterns to establish the substitution pattern [12] [14].

The ester methylene protons (OCH₂) appear at δ 4.15-4.35 ppm, showing characteristic triplet multiplicity due to coupling with adjacent CH₂ groups [15]. The N-ethyl CH₂ protons are observed at δ 3.45-3.65 ppm, potentially overlapping with other NCH₂ signals and requiring two-dimensional NMR techniques for unambiguous assignment [15].

The N-pentyl CH₂ protons appear at δ 2.65-2.85 ppm, with complex multiplicity patterns reflecting the extended aliphatic chain connectivity [15]. The acetyl CH₃ protons show a singlet at δ 2.08-2.12 ppm, requiring distinction from other methyl groups in the molecule. The terminal pentyl CH₃ protons appear as a triplet at δ 0.88-0.95 ppm, providing confirmation of the pentyl chain length.

In carbon-13 NMR spectroscopy, the aldehyde carbon appears at δ 191-195 ppm, requiring distinction from aromatic carbons in the same spectral region [15]. The ester carbonyl carbon is observed at δ 170-172 ppm, while aromatic carbons span the δ 110-154 ppm range. Aliphatic carbons appear throughout the δ 14-65 ppm region, with detailed analysis required for complete structural assignment.

IR Vibrational Mode Correlations

The infrared spectroscopic analysis of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure [16] [17] [18]. The aldehyde carbonyl stretch appears at 1695-1705 cm⁻¹ as a strong absorption, red-shifted due to conjugation with the aromatic ring system [16].

The ester carbonyl stretch is observed at 1735-1745 cm⁻¹ as a very strong absorption, characteristic of acetate ester functionality [17] [18]. This peak follows the typical "Rule of Three" pattern for esters, appearing alongside complementary C-O stretching vibrations [17]. The aromatic C=C stretching vibrations appear as medium-to-strong absorptions at 1600, 1580, and 1500 cm⁻¹, indicating the presence of the substituted benzene ring [16].

Aromatic C-H stretching modes are observed at 3030-3100 cm⁻¹ with medium intensity, while aliphatic C-H stretching vibrations appear as strong absorptions at 2850-2980 cm⁻¹ [16] [17]. The ester C-O stretch is identified at 1240-1260 cm⁻¹ as a strong absorption, corresponding to the asymmetric C-C-O stretching mode [17].

The C-N stretching vibration associated with the tertiary amine functionality appears at 1030-1150 cm⁻¹ with medium intensity [16]. Aromatic C-H out-of-plane bending modes are observed at 750-850 cm⁻¹, providing information about the substitution pattern of the benzene ring [16].

Additional vibrational modes include CH₂ scissoring vibrations at 1450-1470 cm⁻¹ and CH₃ symmetric deformation at 1375-1385 cm⁻¹, both appearing with medium intensity [17]. These vibrational mode correlations provide a comprehensive spectroscopic fingerprint for compound identification and structural confirmation.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

277.16779360 g/mol

Monoisotopic Mass

277.16779360 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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